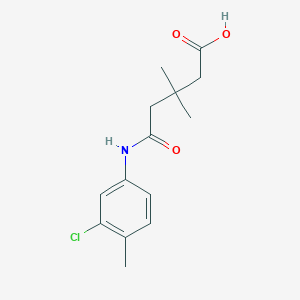
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, commonly known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DMPT is a thiazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in various biological processes. DMPT has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
DMPT has been found to have various biochemical and physiological effects, including an increase in the levels of acetylcholine in the brain, as well as an increase in the levels of certain hormones. DMPT has also been found to have antioxidant properties, which can help protect cells from oxidative damage. In addition, DMPT has been found to enhance the growth and development of plants, which could be useful in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPT in lab experiments is its relatively high yield and purity. DMPT can be synthesized through various methods, and the yield of the compound is relatively high. In addition, DMPT has been found to have various biochemical and physiological effects, which can be useful in various experiments. However, one limitation of using DMPT is its potential toxicity. DMPT has been found to be toxic to certain cell types, and caution should be taken when using this compound in experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPT. One direction is the development of new drugs based on the antimicrobial, antifungal, and antiviral properties of DMPT. Another direction is the study of the anti-inflammatory properties of DMPT, which could lead to the development of new treatments for various inflammatory diseases. In addition, further research is needed to fully understand the mechanism of action of DMPT and its effects on the nervous system. Finally, the potential use of DMPT in agriculture should be further explored, as it has been found to enhance the growth and development of plants.
Synthesemethoden
DMPT can be synthesized through various methods, including the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 2-amino-5-methylthiazole, followed by the addition of phenyl isocyanate. Another method involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with thionyl chloride, followed by the addition of 2-amino-5-methylthiazole and phenyl isocyanate. The yield of DMPT through these methods is relatively high, and the purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
DMPT has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. DMPT has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMPT has been studied for its potential use in the field of agriculture, as it has been found to enhance the growth and development of plants.
Eigenschaften
Molekularformel |
C20H20N2O3S |
|---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-19(15-7-5-4-6-8-15)22-20(26-13)21-18(23)12-14-9-10-16(24-2)17(11-14)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
InChI-Schlüssel |
CSYOCPGCFYNPPX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Chloroethyl)-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B277295.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)


![6-Fluoro-2-methyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B277324.png)




![1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
